molecular formula C8H3F3N2O2 B596169 2-Nitro-6-(trifluoromethyl)benzonitrile CAS No. 1227581-80-7

2-Nitro-6-(trifluoromethyl)benzonitrile

Cat. No.: B596169
CAS No.: 1227581-80-7
M. Wt: 216.119
InChI Key: YRZJMLWYQLTJHS-UHFFFAOYSA-N
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Description

2-Nitro-6-(trifluoromethyl)benzonitrile is an organic compound with the chemical formula C8H3F3N2O2. It is known for its unique structural features, including a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the fluorination of p-methyl trichlorotoluene using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene. This intermediate is then nitrated with mixed acid to produce 4-methyl-3-nitro benzotrifluoride. Subsequent chlorination and ammonolysis reactions yield the final product .

Industrial Production Methods

Industrial production methods for this compound often follow similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing production costs while adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly involving the nitro group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Reduction: 2-Amino-6-(trifluoromethyl)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include nitroso or hydroxylamine derivatives.

Scientific Research Applications

2-Nitro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-6-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but with a fluorine atom instead of a nitro group.

    2-Nitro-4-(trifluoromethyl)benzonitrile: Similar structure but with the nitro and trifluoromethyl groups in different positions.

Uniqueness

2-Nitro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-nitro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-3-7(13(14)15)5(6)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZJMLWYQLTJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745374
Record name 2-Nitro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-80-7
Record name 2-Nitro-6-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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